molecular formula C10H10N2OS B3556117 1-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone

1-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone

Cat. No.: B3556117
M. Wt: 206.27 g/mol
InChI Key: UAMHDZRSCSBZPM-UHFFFAOYSA-N
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Description

1-(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This structure is notable for its potential applications in various fields, including medicinal chemistry and materials science. The compound’s unique arrangement of nitrogen, sulfur, and carbon atoms within its ring system contributes to its distinctive chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone typically involves multi-step organic reactions. One common method starts with the formation of the thieno[2,3-b]pyridine core, followed by functionalization to introduce the amino and ethanone groups. Key steps may include:

    Cyclization Reactions: Formation of the thieno[2,3-b]pyridine ring through cyclization of appropriate precursors.

    Amination: Introduction of the amino group via nucleophilic substitution or reductive amination.

    Acylation: Addition of the ethanone group through acylation reactions using reagents like acetyl chloride or acetic anhydride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agents used.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, such as forming amides or other derivatives.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Acyl chlorides, anhydrides, or alkyl halides.

Major Products:

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Alcohols, amines.

    Substitution Products: Amides, esters, alkylated derivatives.

Scientific Research Applications

1-(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 1-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone exerts its effects depends on its specific application:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, altering their activity.

    Pathways Involved: It can modulate biochemical pathways, such as signal transduction or metabolic pathways, leading to its observed effects.

Comparison with Similar Compounds

  • 1-(3-Amino-4-methoxymethyl-6-methylthieno[2,3-b]pyridin-2-yl)ethanone
  • 3-Amino-6-thiophen-2-yl-thieno[2,3-b]pyridine-2-carbonitrile

Comparison:

  • Structural Differences: Variations in substituents (e.g., methoxymethyl vs. methyl groups) can significantly impact the compound’s reactivity and properties.
  • Unique Features: 1-(3-Amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone’s specific arrangement of functional groups may confer unique biological activities or chemical reactivity compared to its analogs.

Properties

IUPAC Name

1-(3-amino-6-methylthieno[2,3-b]pyridin-2-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2OS/c1-5-3-4-7-8(11)9(6(2)13)14-10(7)12-5/h3-4H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAMHDZRSCSBZPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=C(S2)C(=O)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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